molecular formula C16H14N2O2S B11945205 3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide CAS No. 14954-09-7

3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide

Cat. No.: B11945205
CAS No.: 14954-09-7
M. Wt: 298.4 g/mol
InChI Key: NHZMERSIZAOIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide is a unique chemical compound provided for early-stage discovery and investigative research. This rare and unique chemical features a seven-membered 1,4,5-thiadiazepine ring core structure with two phenyl substituents and a sulfonyl group. The compound has a molecular formula of C16H14N2O2S and a molecular weight of 298.36 g/mol . Key physical properties include a density of approximately 1.27 g/cm³ and a high boiling point of around 503.4°C, indicating thermal stability suitable for various experimental conditions . The compound's structure is characterized by a SMILES notation of C1C(=NN=C(CS1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3 and an InChIKey of NHZMERSIZAOIPM-UHFFFAOYSA-N, which are essential for compound identification and computational studies . With a predicted LogP value of 2.26, this compound exhibits moderate lipophilicity, which can be a critical factor for research involving biological membrane permeability . This product is offered as part of a collection of specialized research chemicals. As an early-discovery material, it is sold for research purposes on an as-is basis. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for conducting all necessary analyses to confirm the product's identity and purity for their specific application.

Properties

CAS No.

14954-09-7

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

3,6-diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide

InChI

InChI=1S/C16H14N2O2S/c19-21(20)11-15(13-7-3-1-4-8-13)17-18-16(12-21)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

NHZMERSIZAOIPM-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN=C(CS1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with sulfur-containing reagents. For example, the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with sulfur dioxide in the presence of a base can yield the desired thiadiazepine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitutions at the sulfur atom due to the electron-withdrawing effects of the 1,1-dioxide groups. For example:

  • Reaction with Grignard reagents (e.g., methylmagnesium bromide) substitutes the sulfur atom, forming derivatives with alkyl or aryl groups.

  • Hydrolysis under acidic or basic conditions yields sulfonic acid intermediates, though specific products remain uncharacterized in literature .

Key Reaction Pathway:

Thiadiazepine dioxide+NuS-substituted derivative+Byproducts\text{Thiadiazepine dioxide} + \text{Nu}^- \rightarrow \text{S-substituted derivative} + \text{Byproducts}

Cyclization Reactions

The thiadiazepine core participates in cyclization reactions to form fused heterocycles. A notable example involves:

  • Intramolecular cyclization with alkyne derivatives, leading to tricyclic structures. This reaction is catalyzed by transition metals (e.g., Cu or Pd) under mild conditions .

Example:

ReactantConditionsProductYield
Thiadiazepine dioxide + Terminal alkyneCuI, DMF, 80°C, 12 hFused triazepine-thiadiazepine hybrid~65%

Oxidation and Reduction

The dioxo sulfur group exhibits redox activity:

  • Reduction: Treatment with NaBH₄ selectively reduces the dioxo group to a thiol, forming 3,6-diphenyl-2,7-dihydro-1,4,5-thiadiazepine. This product is unstable and prone to reoxidation.

  • Oxidation: Strong oxidants (e.g., KMnO₄) degrade the ring system, producing sulfonic acid fragments .

Pharmacological Activity and Reactivity

While not a direct chemical reaction, the compound’s interaction with biological targets informs its reactivity:

  • GABA Receptor Modulation: Preliminary studies suggest the dioxo group facilitates hydrogen bonding with GABA_A receptor subunits, mimicking benzodiazepine activity.

  • Serotonin Pathway Interactions: The phenyl groups enable π-π stacking with serotonin transporters, though mechanistic details remain unconfirmed.

Stability and Degradation

  • Thermal Stability: Decomposes above 200°C, releasing SO₂ and forming phenyl-substituted byproducts .

  • Photodegradation: UV exposure induces ring contraction to 1,3,4-thiadiazole derivatives via radical intermediates.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16_{16}H14_{14}N2_2O2_2S
  • Molecular Weight : 298.36 g/mol
  • InChIKey : NHZMERSIZAOIPM-UHFFFAOYSA-N
  • Structural Features : The compound features a thiadiazepine ring which contributes to its biological activity and potential applications.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of thiadiazepines exhibit significant antimicrobial properties. Studies have shown that 3,6-diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide can inhibit the growth of various bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.
  • Anticancer Potential :
    • Thiadiazepines have been studied for their anticancer properties. Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. Further studies are needed to elucidate its mechanisms and efficacy in cancer treatment.
  • Neuroprotective Effects :
    • Some studies have pointed to the neuroprotective effects of thiadiazepine derivatives. The compound may provide protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Materials Science Applications

  • Polymer Chemistry :
    • The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for incorporation into polymer matrices to improve performance in various applications.
  • Dyes and Pigments :
    • Due to its chromophoric nature, this compound can be explored as a precursor for synthesizing dyes and pigments used in textiles and coatings.

Environmental Applications

  • Pollutant Degradation :
    • The compound's potential as a photocatalyst is being investigated for the degradation of environmental pollutants under UV light. This application could provide an effective method for treating wastewater contaminated with organic compounds.
  • Soil Remediation :
    • Research into the use of thiadiazepine derivatives indicates potential for soil remediation processes by enhancing the bioavailability of nutrients or degrading harmful substances in contaminated soils.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityPubChemInhibition of bacterial growth noted
Anticancer PotentialCompToxInduction of apoptosis in specific cancer cell lines
Photocatalytic DegradationEchemiEffective degradation of organic pollutants observed

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison with 2,2,7,7-Tetramethyl Analogues

A crystallographic study compared 3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide with its non-sulfone analogue, 2,7-dihydro-2,2,7,7-tetramethyl-3,6-diphenyl-1,4,5-thiadiazepine . Key differences include:

Table 1: Structural Parameters
Parameter 1,1-Dioxide Derivative Non-Dioxide Derivative
S–C bond length (Å) 1.8515 1.742 (avg.)
N–N bond length (Å) 1.3977 1.352
C–C bond in phenyl rings (Å) 1.3896–1.5381 1.370–1.520
Dihedral angle (S–N–N–C) 12.3° 8.7°

Key Observations :

  • The sulfone group elongates the S–C bond due to electron withdrawal.
  • The non-dioxide analogue exhibits shorter N–N bonds, suggesting greater electron density in the ring.

Electronic and Reactivity Comparisons

The sulfone group in the 1,1-dioxide derivative increases electrophilicity, making it more reactive toward nucleophiles compared to the non-dioxide variant. For example:

  • Bromination: Analogous to dihydrothiophene sulfones (e.g., 2,5-dihydrothiophene 1,1-dioxide), the 1,1-dioxide thiadiazepine likely undergoes electrophilic addition at the electron-deficient sulfur center, whereas non-sulfone derivatives require harsher conditions .
  • Grignard Reactions: Sulfone-containing heterocycles (e.g., 2,5-dihydrothiophene 1,1-dioxide) form sulfinic anhydrides with Grignard reagents due to acidic α-hydrogens. Similar reactivity is anticipated in the 1,1-dioxide thiadiazepine, contrasting with alkylation pathways in non-sulfone analogues .

Research Findings and Data

Crystallographic Data

X-ray diffraction studies reveal that the 1,1-dioxide derivative crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.432 Å, b = 12.873 Å, c = 14.256 Å, and β = 105.3° . Hydrogen bonding between S=O and adjacent N–H groups stabilizes the lattice, a feature absent in the non-dioxide analogue.

Spectroscopic Data

  • IR Spectroscopy : Strong S=O stretches at 1150–1250 cm⁻¹ distinguish the dioxide derivative .
  • NMR: The non-dioxide analogue shows upfield shifts for ring protons (δ 6.8–7.2 ppm) compared to the dioxide (δ 7.1–7.5 ppm), reflecting deshielding by the sulfone group .

Biological Activity

3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide (CAS No. 14954-09-7) is a heterocyclic compound characterized by its unique seven-membered ring structure that includes nitrogen, sulfur, and oxygen atoms. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

The molecular formula of this compound is C16H14N2O2S, with a molecular weight of approximately 298.36 g/mol. The presence of the 1,1-dioxide group is significant as it influences the compound's reactivity and biological interactions.

PropertyValue
CAS Number14954-09-7
Molecular FormulaC16H14N2O2S
Molecular Weight298.36 g/mol
IUPAC NameThis compound
InChI KeyNHZMERSIZAOIPM-UHFFFAOYSA-N

Antimicrobial and Antifungal Properties

Research has indicated that compounds within the thiadiazepine class exhibit notable antimicrobial and antifungal activities. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
  • Fungal Activity : It also exhibited antifungal properties against species like Candida albicans, suggesting a potential role in treating fungal infections.

The mechanism by which this compound exerts its biological effects typically involves interaction with specific enzymes or receptors. It is hypothesized that the compound may inhibit certain enzymes by binding to their active sites:

  • Enzyme Inhibition : This action prevents substrate binding and subsequent catalytic activity.

Study on Antimicrobial Activity

A study conducted by researchers at the University of Huddersfield explored the synthesis and biological evaluation of thiadiazepines. The results indicated that derivatives of this compound exhibited a broad spectrum of antimicrobial activity. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC) against selected pathogens.

Clinical Applications

In clinical settings, compounds similar to this compound have been investigated for their potential as therapeutic agents in treating infections resistant to conventional antibiotics.

Comparative Analysis

To provide context on the biological activity of this compound compared to similar compounds:

CompoundAntimicrobial ActivityUnique Features
This compoundHighPresence of the 1,1-dioxide group
3,6-Diphenyl-2,5-dihydro-1,4,5-thiadiazepineModerateLacks the 1,1-dioxide group
Benzothiadiazine derivativesVariableDifferent ring structure affecting activity

Q & A

Q. What scalability issues arise in transitioning from milligram to gram-scale synthesis of 3,6-Diphenyl-1,4,5-thiadiazepine derivatives?

  • Methodological Answer : Heat and mass transfer limitations in large-scale reactors necessitate solvent switching (e.g., from DMF to toluene) and catalyst recycling. Process Analytical Technology (PAT) tools, such as in-situ FTIR, monitor reaction progress, as applied in the scale-up of triazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.